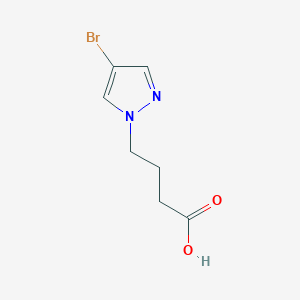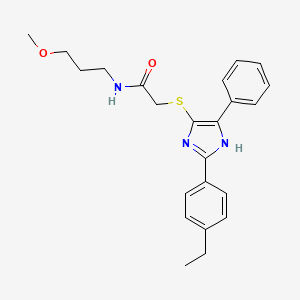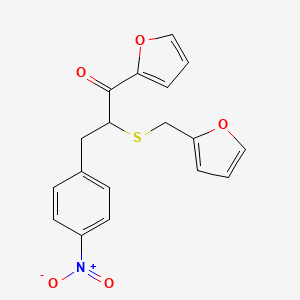![molecular formula C12H14N2O6S B2416792 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-58-5](/img/structure/B2416792.png)
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” can be represented by the SMILES notation:C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2N+C(=O)O) . Chemical Reactions Analysis
While specific chemical reactions involving “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, they can participate in cyclization, hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The boiling point of “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” is 549.3ºC at 760 mmHg . The exact mass is 314.05700, and it has a LogP value of 2.76450 .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related chemical structure, have shown the versatility of nitroarene-enyne substrates in producing multifunctional agents. These efforts aim at discovering functional molecules and pharmaceuticals based on sulfonamide or sultam frameworks, demonstrating the compound's utility in organic syntheses and pharmaceutical industry applications (Kyosuke Kaneda, 2020).
Environmental Degradation Studies
Research on polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties similar in resistance to environmental degradation as sulfonamides, reviews the biodegradability of such compounds in the environment. This highlights the importance of understanding the environmental fate and effects of chemicals with sulfonamide structures (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical and Detection Techniques
The development of antibody-based methods for environmental and food analysis has included the use of sulfonamides as key immunoreagents. This application is crucial for monitoring the presence and levels of various environmental pollutants and ensuring food safety (M. Fránek & K. Hruška, 2018).
Exploration of Biological Activities
Studies have explored the biological activities of sulfonamide derivatives, focusing on their anticancer, antibacterial, and antifungal properties. This research underscores the potential of sulfonamide structures in designing new therapeutic agents (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Inhibition Studies
The inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals has been reviewed, focusing on compounds with sulfonamide structures. Such studies are essential for understanding drug interactions and the metabolism of various compounds, including potential toxicities (G. Pacifici, 2004).
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-4-3-7-13(8-9)21(19,20)11-6-2-1-5-10(11)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHEGPWQFISSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332552 |
Source


|
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid | |
CAS RN |
321970-58-5 |
Source


|
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)



![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)


![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)